2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol
Description
Properties
IUPAC Name |
2-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-6-8-17(9-7-16)18-14-29-23-21(18)22(24-15-25-23)27-12-10-26(11-13-27)19-4-2-3-5-20(19)28/h2-9,14-15,28H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECGRNUQFTZTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H19N3S
- CAS Number : 985267
This compound features a thiopheno[3,2-e]pyrimidine core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing the thiopheno-pyrimidine scaffold often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown moderate to good activity against various bacterial strains. The presence of the piperazine moiety enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .
Anticancer Potential
Studies have demonstrated that compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation. For example, dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) derived from pyrimidine structures have shown promising results in inhibiting tumor growth. The IC50 values for these compounds indicate potent activity against cancer cell lines, suggesting that the target compound may possess similar anticancer properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of DHFR and TS, critical enzymes in nucleotide synthesis and DNA replication.
- Cell Cycle Arrest : By inhibiting these enzymes, the compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
- In Vitro Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value in the nanomolar range for a related thiopheno-pyrimidine derivative against human cancer cells .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring and thiopheno substituents significantly affect biological activity. Compounds with hydrophobic substitutions tend to display enhanced potency due to improved membrane permeability and target interaction .
Table 1: Biological Activity Summary of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related molecules from the evidence:
Analysis of Substituent Effects
- Piperazine Linkers : The target compound and ’s analog both utilize piperazine, a common motif to improve solubility and pharmacokinetics. However, substituents on the piperazine’s phenyl ring (e.g., 3-methyl vs. 4-methyl) influence steric and electronic interactions with targets .
- Aromatic Substituents: The 4-methylphenyl group in the target compound and ’s derivative enhances lipophilicity compared to ’s 4-chlorophenyl, which may affect membrane permeability .
- Core Heterocycles: Thiopheno-pyrimidine cores (target and ) exhibit planar aromatic systems conducive to π-π stacking, whereas triazole-thiones () may engage in sulfur-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
